molecular formula C9H19NO4S2 B240963 N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide

N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide

Cat. No. B240963
M. Wt: 269.4 g/mol
InChI Key: ILYXSQOBYMHQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide (also known as BMT-1) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has been shown to have a unique mechanism of action which makes it a promising candidate for various research studies.

Mechanism Of Action

The mechanism of action of BMT-1 involves the inhibition of a specific enzyme called carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, BMT-1 can affect these processes and potentially lead to therapeutic benefits.

Biochemical And Physiological Effects

BMT-1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. BMT-1 has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Additionally, BMT-1 has been shown to reduce the replication of HIV virus in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using BMT-1 in lab experiments is its unique mechanism of action. This compound can potentially lead to the development of new therapeutic agents. However, one limitation of using BMT-1 in lab experiments is its low solubility in water which can make it difficult to work with.

Future Directions

There are several future directions for the study of BMT-1. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential use in treating viral infections such as HIV. Additionally, further research can be done to develop more soluble derivatives of BMT-1 for easier use in lab experiments.

Synthesis Methods

The synthesis of BMT-1 involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-3-butyn-2-ol which is reacted with thioacetic acid to form 2-methyl-3-butyn-2-thiol. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate. The intermediate is then reacted with sulfur trioxide to form BMT-1.

Scientific Research Applications

BMT-1 has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BMT-1 has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been studied for its potential use in treating viral infections such as HIV.

properties

Product Name

N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide

Molecular Formula

C9H19NO4S2

Molecular Weight

269.4 g/mol

IUPAC Name

N-butyl-N-methyl-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C9H19NO4S2/c1-3-4-6-10(2)16(13,14)9-5-7-15(11,12)8-9/h9H,3-8H2,1-2H3

InChI Key

ILYXSQOBYMHQKY-UHFFFAOYSA-N

SMILES

CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1

Canonical SMILES

CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1

Origin of Product

United States

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